Cas no 2227786-33-4 ((3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid)

(3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid is a chiral hydroxy acid derivative with a phenyl substituent, offering potential utility in pharmaceutical and fine chemical synthesis. Its structure features both a carboxylic acid and two hydroxyl groups, enabling versatile reactivity, including chelation and participation in esterification or condensation reactions. The (3S) stereocenter confers enantioselectivity, making it valuable for asymmetric synthesis or chiral auxiliary applications. The phenolic hydroxyl group enhances solubility in polar solvents, while the methyl substitution on the phenyl ring may influence steric and electronic properties. This compound’s balanced hydrophilicity and structural complexity make it a candidate for intermediate use in drug development or bioactive molecule design.
(3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid structure
2227786-33-4 structure
Product Name:(3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid
CAS No:2227786-33-4
MF:C10H12O4
MW:196.199883460999
CID:5836916
PubChem ID:96757304
Update Time:2025-10-19

(3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid
    • 2227786-33-4
    • EN300-1796047
    • Inchi: 1S/C10H12O4/c1-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9,11-12H,5H2,1H3,(H,13,14)/t9-/m0/s1
    • InChI Key: BABUVYRUMXBXGN-VIFPVBQESA-N
    • SMILES: O[C@@H](CC(=O)O)C1C=CC(C)=CC=1O

Computed Properties

  • Exact Mass: 196.07355886g/mol
  • Monoisotopic Mass: 196.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 77.8Ų

(3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid Pricemore >>

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Additional information on (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid

(3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid (CAS No. 2227786-33-4): A Comprehensive Overview

(3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid (CAS No. 2227786-33-4) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid consists of a chiral center at the third carbon atom, which imparts enantiomeric specificity to the molecule. The presence of hydroxyl groups and a substituted phenyl ring contributes to its chemical reactivity and biological activity. These structural elements make it an attractive candidate for the synthesis of bioactive molecules and drug candidates.

Recent studies have highlighted the pharmacological properties of (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without significant cytotoxicity. This makes it a promising lead compound for the development of new anti-inflammatory drugs.

Another area of interest is the antioxidant activity of (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid. Free radicals and oxidative stress are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Research has shown that this compound can scavenge free radicals and protect cells from oxidative damage, suggesting its potential as a therapeutic agent in these conditions.

The synthesis of (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid has been optimized to improve yield and enantiomeric purity. Various synthetic routes have been explored, including asymmetric synthesis using chiral catalysts and biocatalytic methods. These advancements have made it possible to produce this compound on a larger scale, facilitating further research and development.

In addition to its therapeutic potential, (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid has also been studied for its biocompatibility. Preclinical studies have shown that this compound exhibits low toxicity and good solubility, making it suitable for use in pharmaceutical formulations. These properties are crucial for ensuring the safety and efficacy of any drug candidate.

The pharmacokinetics of (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid have also been investigated. Studies have demonstrated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. This compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a moderate half-life that allows for sustained therapeutic effects.

Furthermore, clinical trials are currently underway to evaluate the safety and efficacy of (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no serious adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, (3S)-3-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoic acid (CAS No. 2227786-33-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its pharmacological properties, make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical contexts.

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